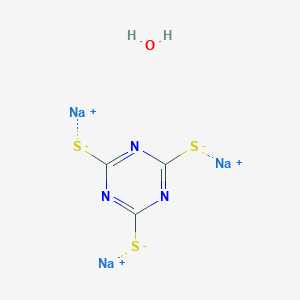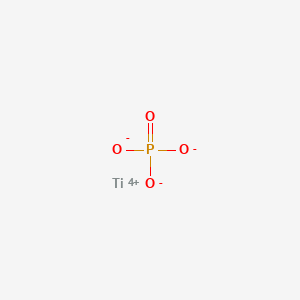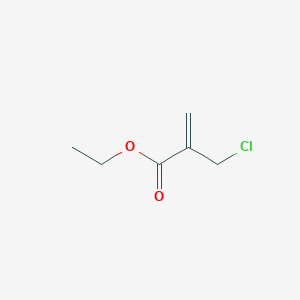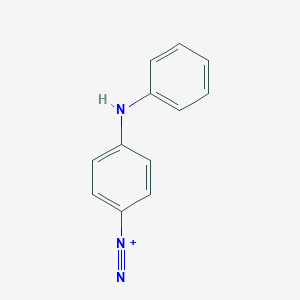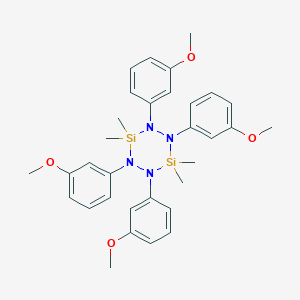
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, also known as TMTD or MeOTPD, is a silicon-based compound that has been widely used in scientific research for its unique properties. This compound is a tetrazadisilinane, which means it contains two silicon atoms and four nitrogen atoms in its structure. TMTD has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane is not fully understood, but it is believed to be related to its unique structure. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane contains two silicon atoms, which are known to have a high affinity for oxygen and nitrogen atoms. This property may allow 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane to interact with biological molecules, such as DNA and proteins, through hydrogen bonding and electrostatic interactions. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has also been reported to exhibit fluorescence properties, which may allow it to be used as a fluorescent probe for the detection of biological molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane have not been extensively studied, but it has been reported to exhibit low toxicity and low reactivity towards biological molecules. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in several in vitro experiments to study its potential as a fluorescent probe for the detection of biological molecules, and it has been shown to exhibit high sensitivity and selectivity towards certain targets. However, more research is needed to fully understand the biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has several advantages for use in lab experiments, including its high purity, low toxicity, and unique properties. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been reported to exhibit high sensitivity and selectivity towards certain biological molecules, which may make it a useful tool for studying biological systems. However, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane also has some limitations, including its high cost and limited availability. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may also have limited applicability in certain experiments, depending on the specific research question and experimental design.
Zukünftige Richtungen
There are several future directions for research on 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, including its potential applications in materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a fluorescent probe for the detection of biological molecules, and its potential as a tool for studying biological systems. Overall, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has the potential to be a valuable tool for scientific research in various fields.
Synthesemethoden
The synthesis of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane involves the reaction of 3-methoxyphenylmagnesium bromide with tetrachlorosilane, followed by the addition of tetramethylguanidine. The resulting product is then purified by column chromatography to obtain the pure 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in various scientific research applications, including materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential as a fluorescent probe for the detection of biological molecules, such as DNA and proteins.
Eigenschaften
CAS-Nummer |
17082-89-2 |
|---|---|
Produktname |
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
Molekularformel |
C32H40N4O4Si2 |
Molekulargewicht |
600.9 g/mol |
IUPAC-Name |
1,2,4,5-tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C32H40N4O4Si2/c1-37-29-17-9-13-25(21-29)33-34(26-14-10-18-30(22-26)38-2)42(7,8)36(28-16-12-20-32(24-28)40-4)35(41(33,5)6)27-15-11-19-31(23-27)39-3/h9-24H,1-8H3 |
InChI-Schlüssel |
DNDQKTQOFODEQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
Synonyme |
1,2,4,5-Tetrakis(m-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



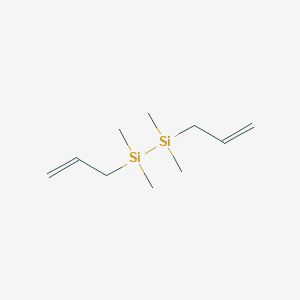
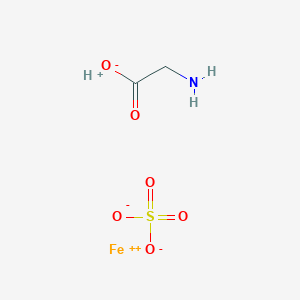
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
